Bienvenue dans la boutique en ligne BenchChem!

gp100 280-9V

TCR affinity Surface Plasmon Resonance HLA-A*0201

gp100 280-9V (YLEPGPVTV) is a 9-amino acid synthetic peptide representing a modified version of the immunodominant gp100 280-288 melanoma epitope. It features a strategic alanine-to-valine substitution at the C-terminal HLA-A*0201 anchor residue (position.

Molecular Formula
Molecular Weight
Cat. No. B1575488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegp100 280-9V
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

gp100 280-9V (YLEPGPVTV) for Cancer Immunotherapy Research: A Defined, Anchor-Modified Neoantigen Peptide


gp100 280-9V (YLEPGPVTV) is a 9-amino acid synthetic peptide representing a modified version of the immunodominant gp100 280-288 melanoma epitope. It features a strategic alanine-to-valine substitution at the C-terminal HLA-A*0201 anchor residue (position 288) [1]. This non-natural modification was explicitly designed to enhance binding affinity to the MHC class I molecule HLA-A*0201, which is present in approximately 49% of the Caucasian population, without altering T-cell receptor (TCR) contact residues [2]. The peptide retains the core sequence of the native melanocyte differentiation antigen gp100 (YLEPGPVTA) and is recognized by tumor-infiltrating lymphocytes (TILs) specific for this melanoma-associated antigen [3]. Its enhanced biophysical properties make it a key tool in peptide-based cancer vaccine research, TCR affinity engineering, and studies of T-cell avidity and tumor cell recognition .

Why Native gp100 280-288 and Other In-Class Peptides Cannot Be Simply Substituted for gp100 280-9V


The native gp100 280-288 peptide (YLEPGPVTA) is a naturally processed, immunodominant T-cell epitope, but its utility in vaccine research is fundamentally limited by its weak binding affinity for the restricting HLA-A*0201 molecule . This low affinity translates to poor in vitro immunogenicity, often requiring numerous lymphocyte restimulations to generate a measurable CTL response, and fails to induce specific reactivity in a significant proportion of patient samples [1]. The 280-9V variant (YLEPGPVTV) overcomes this critical bottleneck through a single anchor-residue modification that enhances MHC binding without altering the TCR-facing surface, thus enabling more reliable T-cell priming while preserving recognition of the native antigen on tumor cells [2]. Consequently, researchers cannot interchangeably use the native peptide and expect comparable T-cell activation potency, avidity profiles, or success rates in generating melanoma-reactive CTLs for downstream functional assays. The quantitative evidence below establishes the specific performance deltas that mandate the use of this modified peptide in applications demanding consistent, high-avidity anti-melanoma T-cell responses.

gp100 280-9V Quantitative Differentiation Evidence Against Closest Analogs


TCR-pHLA Binding Affinity: Direct KD Comparison of 280-9V vs. Native 280-288 Peptide

A direct head-to-head comparison using surface plasmon resonance (SPR) demonstrated that the 280-9V variant (YLEPGPVTV) consistently exhibits moderately higher affinity for both a PMEL17 TCR and a gp100-specific TCR relative to the native YLEPGPVTA peptide. This measurement was performed by testing both peptides against the same TCRs in the same biophysical assay system, providing a controlled, quantitative differentiation [1].

TCR affinity Surface Plasmon Resonance HLA-A*0201 Binding kinetics

In Vitro CTL Induction Efficiency: Modified Peptides vs. Native Epitopes in Primary Patient Samples

In a seminal study comparing the ability of synthetic peptides to prime melanoma-reactive CTLs from peripheral blood lymphocytes (PBLs) of HLA-A2+ melanoma patients, native gp100 epitopes consistently failed to generate responses in a majority of donors. After five weekly restimulations with either native G9209 or G9280 (YLEPGPVTA) peptide, melanoma-reactive CTLs could be generated from only 2 out of 7 patients (29%). In stark contrast, anchor-modified peptides—including those with the same design principle as 280-9V—enabled successful CTL induction from all 7 of 7 patients (100%) [1]. This class-level difference of 71 percentage points in responder frequency establishes the foundational advantage of anchor-modified over native epitopes for in vitro CTL generation protocols.

CTL priming In vitro sensitization Melanoma immunotherapy Peptide immunogenicity

Clinical CD8+ Immunogenicity: G280-9V-Pulsed Dendritic Cell Vaccination Achieves 100% Tetramer-Positive and High-Avidity CTL Responses

A Phase I clinical trial evaluated immunization with autologous dendritic cells pulsed exclusively with the G280-9V peptide in 12 HLA-A*0201+ patients with advanced melanoma. The study quantified immunogenicity using three independent, rigorous assays comparing pre- and post-vaccination blood samples. CD8+ immunity specific for the native G280 peptide was observed in 8 of 12 patients (67%) by IFN-γ ELISPOT assay, and in 12 of 12 patients (100%) by tetramer assay [1]. Critically, of the 9 patients tested in a functional cytotoxicity assay (51Cr-release), all 9 (100%) demonstrated high-avidity CTL activity defined by lysis of allogeneic HLA-A*0201+/gp100+ melanoma cell lines, indicating that the 280-9V-elicited T cells could recognize and kill tumor cells expressing naturally processed native antigen at physiological levels [1].

Dendritic cell vaccine Cancer immunotherapy Clinical trial High-avidity CTL

Maintained Native Antigen Recognition: G280-9V-Elicited CTLs Cross-Recognize Native YLEPGPVTA and gp100+ Tumor Cells

A critical differentiator for an anchor-modified peptide is whether T-cells primed against it can recognize the native, unmodified peptide naturally presented on tumor cells. The Salgaller et al. (1996) study directly addressed this question: CTLs raised against the G9-280/9V modified peptide were capable of recognizing targets displaying the native G9280 nonamer [1]. In the Linette et al. (2005) DC vaccine trial, 100% (9/9) of patients tested post-vaccination exhibited CTL activity that lysed allogeneic melanoma lines co-expressing HLA-A*0201 and gp100, confirming that 280-9V-elicited T cells functionally engage endogenously processed native gp100 peptide-HLA complexes on tumor cells [2]. This is further supported by IEDB curation data showing YLEPGPVTV is positive in all 5 of 5 MHC ligand assays for HLA-A*02:01 [3].

Cross-reactivity Tumor cell lysis Peptide mimicry Anchor modification safety

High-Impact Research and Procurement Scenarios for gp100 280-9V Peptide


In Vitro Priming of Melanoma-Reactive CTLs for Adoptive T-Cell Therapy Research

When generating melanoma-reactive CTL lines from HLA-A*0201+ patient or donor PBLs, the native gp100 280-288 peptide is known to fail in over 70% of cases after multiple restimulations [1]. The 280-9V variant overcomes this by providing enhanced MHC anchoring, enabling successful CTL induction from virtually all donors as demonstrated by Parkhurst et al. (1996). Procurement of 280-9V is thus mandatory for reproducible, high-efficiency in vitro sensitization protocols where the experimental endpoint is a polyclonal or clonal CTL population recognizing endogenously processed gp100 on tumor cells.

Autologous Dendritic Cell Pulsing for Peptide Vaccine Formulation Studies

For researchers developing DC-based cancer vaccines, the Linette et al. (2005) trial established a clear clinical benchmark: DCs pulsed with G280-9V alone (without co-administered cytokines) elicited tetramer-positive CD8+ T-cell responses in 100% of treated patients and generated high-avidity tumor-lytic CTLs in all evaluable subjects, with a 17% objective response rate and median survival of 37.6 months in advanced melanoma [2]. The G280-9V peptide is the preferred choice for DC-loading experiments requiring a single, well-characterized epitope with proven clinical immunogenicity.

MHC Tetramer and Multimer Reagent Production for Immune Monitoring

The enhanced stability of the YLEPGPVTV-HLA-A*0201 complex makes the 280-9V variant particularly suitable for producing fluorescently labeled MHC tetramers or dextramers for ex vivo T-cell detection . Commercial HLA-A*0201/280-9V dextramer reagents are available for flow-cytometric enumeration of gp100-specific CD8+ T cells [3]. The peptide's defined anchor modification ensures consistent folding and stability of the pHLA complex, which is critical for batch-to-batch reproducibility in longitudinal immune monitoring studies.

TCR Engineering and Affinity Optimization Studies Targeting gp100

The 280-9V peptide serves as a defined ligand for screening and characterizing engineered TCRs that target the gp100 280-288 epitope [4]. The quantitative affinity data from Bianchi et al. (2016), with KD values precisely measured by SPR, provide a reference benchmark against which affinity-matured TCR variants can be compared [5]. In TCR gene therapy research, the 280-9V peptide-pulsed target cells enable standardized assessment of TCR-transduced T-cell functionality, including cytokine release and cytotoxicity readouts.

Altered Peptide Ligand (APL) Studies for Structure-Activity Relationship Analyses

In investigations dissecting the contribution of individual amino acid residues to TCR-pHLA binding and T-cell activation, the 280-9V variant represents the anchor-optimized reference against which other positional substitutions (e.g., alanine scan variants at positions 1-8) are compared [5]. Its well-characterized binding profile, combined with the availability of a panel of single-substitution variants with quantitative affinity data, makes the 280-9V peptide an essential component of systematic epitope-engineering studies aimed at designing next-generation heteroclitic peptides for melanoma immunotherapy.

Quote Request

Request a Quote for gp100 280-9V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.